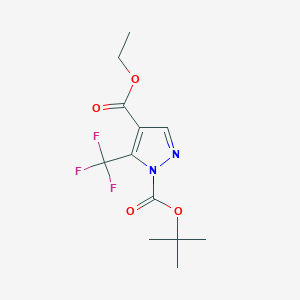
1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name 'CP-31398' and has been studied extensively for its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide is not fully understood. However, studies have shown that this compound can interact with the p53 protein, which is a tumor suppressor protein. CP-31398 can stabilize the p53 protein and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide are still being studied. However, studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CP-31398 has also been shown to have neuroprotective effects and can prevent neuronal cell death in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide in lab experiments is its potential applications in cancer treatment and neurodegenerative diseases. Additionally, this compound is relatively stable and can be synthesized in a controlled manner. However, one of the limitations of using CP-31398 in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several potential future directions for research on 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of CP-31398. Finally, research is needed to explore the potential applications of this compound in other fields such as immunology and infectious diseases.
In conclusion, 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide is a chemical compound with potential applications in various fields of scientific research. This compound has been extensively studied for its unique properties and potential benefits in cancer treatment and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and biochemical effects of CP-31398 and explore its potential applications in other fields.
Métodos De Síntesis
The synthesis method of 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide is a complex process that involves multiple steps. The first step involves the reaction of cyclopentylmethylamine with N-methylpiperidine-3-carboxylic acid to form an intermediate product. This intermediate product is then reacted with hydroxylamine hydrochloride to form the final product, 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide.
Aplicaciones Científicas De Investigación
1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. Studies have shown that CP-31398 can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c13-12(14-17)10-5-6-11(16)15(8-10)7-9-3-1-2-4-9/h9-10,17H,1-8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYYMDQKWHOHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CC(CCC2=O)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CN2CC(CCC2=O)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)
![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)


![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)